![molecular formula C27H26F3N2O5P B11620690 (2Z)-3-(diethoxycarbonyl)-3-phenyl-2-(phenylcarbonylamino)-N-[3-(trifluorometh yl)phenyl]prop-2-enamide](/img/structure/B11620690.png)
(2Z)-3-(diethoxycarbonyl)-3-phenyl-2-(phenylcarbonylamino)-N-[3-(trifluorometh yl)phenyl]prop-2-enamide
Description
DIETHYL [(1Z)-1-PHENYL-2-(PHENYLFORMAMIDO)-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}ETH-1-EN-1-YL]PHOSPHONATE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a phosphonate group, a phenyl group, and a trifluoromethyl group, making it a subject of interest for researchers.
Properties
Molecular Formula |
C27H26F3N2O5P |
---|---|
Molecular Weight |
546.5 g/mol |
IUPAC Name |
N-[(Z)-1-diethoxyphosphoryl-3-oxo-1-phenyl-3-[3-(trifluoromethyl)anilino]prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C27H26F3N2O5P/c1-3-36-38(35,37-4-2)24(19-12-7-5-8-13-19)23(32-25(33)20-14-9-6-10-15-20)26(34)31-22-17-11-16-21(18-22)27(28,29)30/h5-18H,3-4H2,1-2H3,(H,31,34)(H,32,33)/b24-23- |
InChI Key |
STJAGBWKUWZBJL-VHXPQNKSSA-N |
Isomeric SMILES |
CCOP(=O)(/C(=C(/C(=O)NC1=CC=CC(=C1)C(F)(F)F)\NC(=O)C2=CC=CC=C2)/C3=CC=CC=C3)OCC |
Canonical SMILES |
CCOP(=O)(C(=C(C(=O)NC1=CC=CC(=C1)C(F)(F)F)NC(=O)C2=CC=CC=C2)C3=CC=CC=C3)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of DIETHYL [(1Z)-1-PHENYL-2-(PHENYLFORMAMIDO)-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}ETH-1-EN-1-YL]PHOSPHONATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of diethyl phosphite with a suitable aldehyde or ketone, followed by the addition of phenylformamide and a trifluoromethyl-substituted phenyl isocyanate. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, minimize waste, and ensure consistent quality of the final product. The use of advanced analytical techniques, such as NMR spectroscopy and mass spectrometry, is essential for monitoring the reaction progress and verifying the structure of the synthesized compound .
Chemical Reactions Analysis
Types of Reactions
DIETHYL [(1Z)-1-PHENYL-2-(PHENYLFORMAMIDO)-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}ETH-1-EN-1-YL]PHOSPHONATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding phosphonic acids.
Reduction: Reduction reactions can convert the compound into its corresponding phosphine derivatives.
Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine derivatives.
Scientific Research Applications
DIETHYL [(1Z)-1-PHENYL-2-(PHENYLFORMAMIDO)-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}ETH-1-EN-1-YL]PHOSPHONATE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties
Mechanism of Action
The mechanism of action of DIETHYL [(1Z)-1-PHENYL-2-(PHENYLFORMAMIDO)-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}ETH-1-EN-1-YL]PHOSPHONATE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The trifluoromethyl group enhances the compound’s stability and bioavailability, making it a potent inhibitor of certain enzymes .
Comparison with Similar Compounds
Similar Compounds
DIETHYL [(1S)-1-PHENYLETHYL]PHOSPHONATE: Similar in structure but lacks the trifluoromethyl group, resulting in different chemical properties and applications.
DIETHYL PHENYLPHOSPHONATE: A simpler compound with a phenyl group but without the additional functional groups present in the target compound.
Uniqueness
DIETHYL [(1Z)-1-PHENYL-2-(PHENYLFORMAMIDO)-2-{[3-(TRIFLUOROMETHYL)PHENYL]CARBAMOYL}ETH-1-EN-1-YL]PHOSPHONATE is unique due to its combination of a phosphonate group, a phenyl group, and a trifluoromethyl group. This unique structure imparts specific chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .
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